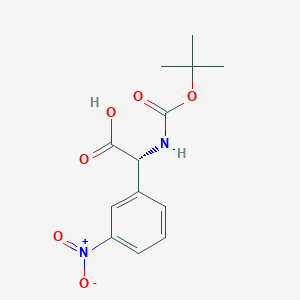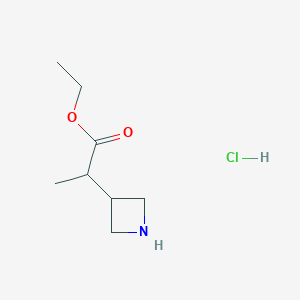![molecular formula C9H13Cl2F3N2 B13028901 (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl typically involves the reduction of 3’-(trifluoromethyl)acetophenone using a carbonyl reductase enzyme. The process can be optimized by using recombinant Escherichia coli cells in a medium containing surfactants like Tween-20 and natural deep eutectic solvents such as choline chloride and lysine . The optimal conditions include a pH of 7.0, a temperature of 30°C, and a reaction time of 18 hours.
Industrial Production Methods: Industrial production of this compound may involve similar biocatalytic processes, scaled up to meet production demands. The use of metal catalysts, such as manganese complexes, has also been reported for the chemical reduction of 3’-(trifluoromethyl)acetophenone .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can further modify the trifluoromethyl group or the phenyl ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) and photoredox catalysts are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Production of modified phenyl or trifluoromethyl derivatives.
Substitution: Generation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter synthesis . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.
Comparaison Avec Des Composés Similaires
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another chiral compound with a trifluoromethyl group, used in neuroprotective applications.
α-(Trifluoromethyl)styrenes: Versatile intermediates in organic synthesis, known for their role in C–F bond activation.
3-Trifluoromethyl-1,2,4-triazoles: Compounds with broad-spectrum pharmaceutical activity, including anti-HIV and anticonvulsant properties.
Uniqueness: (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl stands out due to its dual amine functionality and chiral nature, making it a valuable intermediate in asymmetric synthesis and a potential therapeutic agent.
Propriétés
Formule moléculaire |
C9H13Cl2F3N2 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
Clé InChI |
AYIVNSKDNWPKRG-JZGIKJSDSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F.Cl.Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


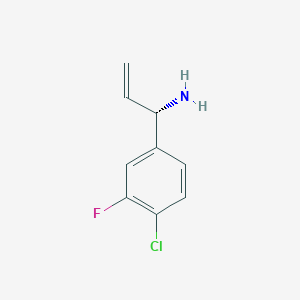
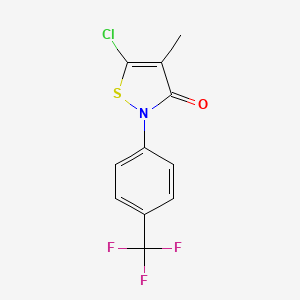
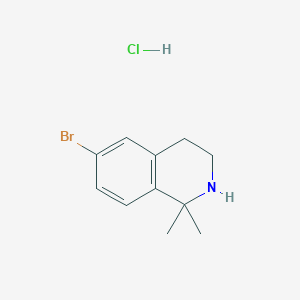
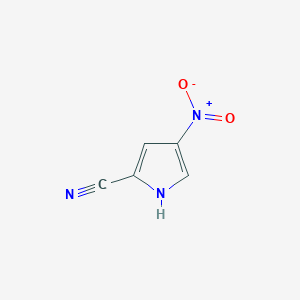
![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
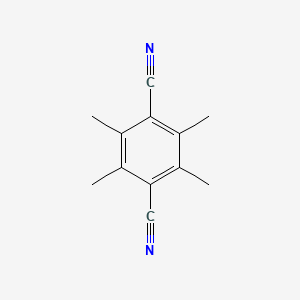
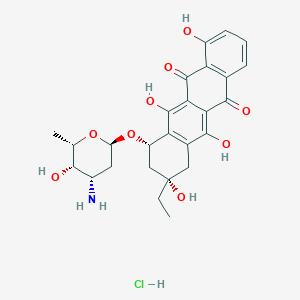
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)


![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)
